Adociaquinone B
Description
Contextualization within Marine Natural Products Chemistry
The marine environment is a vast and largely untapped reservoir of novel chemical entities, many of which possess potent biological activities. nih.gov Marine organisms, particularly invertebrates like sponges, produce a diverse array of secondary metabolites for purposes such as defense and communication in their competitive habitats. scienggj.org These compounds, often referred to as marine natural products, represent a rich source for the discovery of new therapeutic agents. nih.gov
Adociaquinone B exemplifies the unique structural diversity found in marine natural products. scienggj.org It is a polycyclic quinone, a class of compounds known for their bioactivity. mdpi.comtandfonline.com Specifically, this compound is classified as a thiazine (B8601807) ring derivative of a furano pentacyclic quinone, belonging to the broader xestoquinone (B1683339) class of compounds isolated from marine sponges. scienggj.org Its discovery and subsequent study underscore the importance of exploring marine ecosystems for novel chemical scaffolds with potential applications in medicine and biomedical research. mdpi.commdpi.com The investigation into compounds like this compound contributes to our understanding of chemical ecology and provides valuable leads for drug development. scienggj.org
Overview of Xestoquinone and Halenaquinone (B1672917) Families
This compound is structurally and biosynthetically related to the xestoquinone and halenaquinone families of marine natural products. scienggj.orgrsc.org These families are composed of pentacyclic quinone-type metabolites first isolated from marine sponges of the genus Xestospongia. tandfonline.comrsc.orgnih.gov
The core structure of these compounds is a distinctive pentacyclic framework. rsc.org Halenaquinone was the first of this family to be isolated in 1983 from the sponge Xestospongia exigua. rsc.orgnih.gov Xestoquinone, which lacks the C-3 ketone present in halenaquinone, was isolated shortly after from Xestospongia sapra. tandfonline.comnih.gov These compounds are thought to be derived from polyketide biosynthesis. nih.gov
Members of the xestoquinone and halenaquinone families are known for a wide range of biological activities, including cardiotonic, cytotoxic, antifungal, and antimalarial properties. rsc.org They are also known to inhibit various enzymes, such as protein tyrosine kinases, topoisomerases I and II, and myosin Ca2+ ATPase. scienggj.orgtandfonline.comrsc.org this compound is considered a derivative of xestoquinone, resulting from the formal addition of a hypotaurine (B1206854) moiety across the quinone ring system. nih.govescholarship.org This structural modification is a prime example of how a common natural product scaffold can be diversified to produce a range of compounds with distinct biological profiles.
Historical Perspective on the Discovery of this compound
This compound, along with its regioisomer Adociaquinone A, was first isolated in the late 1980s from a marine sponge of the genus Adocia, collected from Truk Lagoon in the South Pacific. rsc.orgnih.govescholarship.orgacs.org These compounds were identified as hypotaurine adducts of xestoquinone. nih.govescholarship.org Their structures were elucidated through spectroscopic analysis, and their relationship to xestoquinone was confirmed through semi-synthesis from the parent compound. escholarship.org
Following their initial discovery, the adociaquinones were also isolated from a Philippine sponge of the genus Xestospongia. scienggj.orgmdpi.commdpi.com In 1995, significant research highlighted the biological activity of this compound, particularly its function as a DNA topoisomerase II inhibitor. scienggj.orgmdpi.comdost.gov.ph Researchers demonstrated that it acted as a topoisomerase II poison, stabilizing the enzyme-DNA cleavable complex, a mechanism distinct from DNA intercalation. scienggj.orgmdpi.com This discovery established this compound as a significant tool for studying enzyme inhibition and a potential lead for anticancer drug development. scienggj.orgdost.gov.ph
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C22H17NO6S |
| Molecular Weight | 423.45 g/mol |
| Molecule Type | Small molecule |
| Appearance | Data not available |
| Solubility | Data not available |
Data sourced from ChEMBL database. ebi.ac.uk
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H17NO6S |
|---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
(1S)-1-methyl-7,7-dioxo-18-oxa-7λ6-thia-10-azahexacyclo[15.6.1.02,15.04,13.06,11.020,24]tetracosa-2(15),3,6(11),13,17(24),19-hexaene-5,12,16-trione |
InChI |
InChI=1S/C22H17NO6S/c1-22-4-2-3-10-9-29-20(15(10)22)18(25)13-7-11-12(8-14(13)22)19(26)21-16(17(11)24)23-5-6-30(21,27)28/h7-9,23H,2-6H2,1H3/t22-/m0/s1 |
InChI Key |
KJMXEMKLXNMFIG-QFIPXVFZSA-N |
Isomeric SMILES |
C[C@@]12CCCC3=COC(=C31)C(=O)C4=C2C=C5C(=C4)C(=O)C6=C(C5=O)S(=O)(=O)CCN6 |
Canonical SMILES |
CC12CCCC3=COC(=C31)C(=O)C4=C2C=C5C(=C4)C(=O)C6=C(C5=O)S(=O)(=O)CCN6 |
Synonyms |
adociaquinone B |
Origin of Product |
United States |
Isolation and Source Organism Research
Discovery and Initial Isolation from Marine Sponges
The initial identification and characterization of Adociaquinone B, along with its counterpart Adociaquinone A, were the result of investigations into the chemical constituents of marine sponges. These organisms, being sessile, are known to produce a diverse array of secondary metabolites for defense and communication, making them a rich source for natural product discovery.
Marine sponges of the genus Xestospongia have proven to be a prolific source of quinone-type compounds, including this compound. mdpi.com Research on an Indonesian marine sponge of the genus Xestospongia led to the isolation of this compound alongside several new and known derivatives. mdpi.comnih.gov Similarly, an investigation of an orange Xestospongia sp. sponge collected in the Philippines also yielded Adociaquinones A and B. nih.gov These findings highlight the significance of the Xestospongia genus as a recurring source of these bioactive molecules. In one study, a chemical investigation of a Micronesian Xestospongia sponge also successfully isolated this compound. clockss.org
The first reported isolation of this compound was from a sponge of the genus Adocia. mdpi.comrsc.orgrsc.org Specifically, the sponge, collected from Truk Lagoon, was found to contain both Adociaquinone A and this compound. rsc.orgmdpi.comacs.org This initial discovery established the foundational structure and chemical properties of the adociaquinone family of compounds. rsc.org The name "Adociaquinone" itself is derived from this original source organism.
More recent research has identified the marine sponge Neopetrosia compacta as another source of this compound. upd.edu.ph In a bioactivity-guided study of Philippine marine sponges, an extract from Neopetrosia compacta was selected for purification due to its promising anti-inflammatory properties. nih.govnih.gov This process led to the successful isolation of six compounds, including this compound. nih.govresearchgate.netresearchgate.net The discovery of this compound in Neopetrosia compacta expands the known distribution of this compound across different sponge genera. researchgate.net
Table 1: Marine Sponge Sources of this compound
| Genus | Species | Location of Collection | Reference |
| Adocia | sp. | Truk Lagoon | rsc.orgmdpi.comacs.org |
| Xestospongia | sp. | Philippines | nih.gov |
| Xestospongia | sp. | Indonesia (North Sulawesi) | mdpi.comnih.gov |
| Xestospongia | sp. | Micronesia | clockss.org |
| Neopetrosia | compacta | Philippines | upd.edu.phnih.gov |
Methodologies for Analytical Isolation in Research Contexts
The isolation of this compound from its natural sponge sources involves a multi-step process of extraction and purification, guided by analytical chemistry techniques. The general workflow begins with the collection and extraction of the sponge biomass, followed by chromatographic separation to isolate the individual compounds.
A common approach involves the sequential extraction of the sponge material with solvents of increasing polarity. nih.gov For instance, in the study of Neopetrosia compacta, the sponge was macerated and extracted sequentially with n-hexane, a 4:1 mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH), and finally pure MeOH. nih.gov
The resulting crude extracts are then subjected to fractionation. Bioactivity-guided fractionation is a frequently used strategy, where fractions are tested for a specific biological activity to guide the purification process towards the active components. mdpi.comnih.gov This was the method used in the isolation from both Neopetrosia compacta and an Indonesian Xestospongia sp. mdpi.comnih.gov
Chromatography is the core technology for purification. Common methods include:
Solid-Phase Extraction (SPE): Often used for initial fractionation. For example, a C18-SPE column was used to fractionate the CH₂Cl₂:MeOH extract of N. compacta, eluting with an increasing gradient of MeOH in water. nih.gov
High-Performance Liquid Chromatography (HPLC): This is the key technique for final purification. Reversed-phase HPLC (RP-HPLC) is frequently employed, using columns such as a C18 and mobile phases consisting of solvent gradients, typically water and acetonitrile (B52724) or methanol. nih.gov In one specific isolation from N. compacta, a Phenomenex Synergi Hydro-RP column was used with a water/acetonitrile gradient, and this compound was collected from the fraction with a retention time (tᵣ) of 18.8 minutes, yielding 11.8 mg of the pure compound. nih.gov
Once isolated, the structure of this compound is confirmed using spectroscopic methods, primarily:
Nuclear Magnetic Resonance (NMR) spectroscopy: Extensive 1D (¹H) and 2D (e.g., COSY, HMBC) NMR analyses are used to elucidate the complex structure. mdpi.comnih.gov
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular formula. mdpi.com
These combined methodologies allow for the efficient isolation and unambiguous structural identification of this compound from complex marine sponge extracts.
**Table 2: Summary of an Isolation Protocol for this compound from *Neopetrosia compacta***
| Step | Technique | Details | Outcome |
| 1 | Extraction | Sequential maceration with n-hexane, 4:1 CH₂Cl₂:MeOH, and MeOH. | Crude extracts of varying polarity. Bioactive CH₂Cl₂:MeOH extract selected. |
| 2 | Initial Fractionation | C18 Solid-Phase Extraction (SPE) | Fractionation using a gradient of MeOH in H₂O. Bioactive fraction eluted with 100% MeOH. |
| 3 | Purification | Reversed-Phase HPLC | Synergi Hydro-RP column with a H₂O/CH₃CN gradient. |
| 4 | Structure Elucidation | NMR & HRESIMS | Spectroscopic data compared with literature values. |
Biosynthetic Pathway Investigations of Adociaquinone B
Adociaquinone B is a complex marine natural product belonging to the halenaquinone (B1672917) family of compounds, which are isolated from marine sponges of the genus Xestospongia. rsc.orgnih.gov The intricate pentacyclic structure of this compound has prompted investigations into its formation in nature. While the complete enzymatic machinery remains to be fully elucidated, research based on structural relationships, biomimetic synthesis, and knowledge of related metabolic pathways has allowed for the formulation of a plausible biosynthetic route.
Synthetic Methodologies and Strategies
Total Synthesis Approaches to Adociaquinone B
The total synthesis of this compound has been accomplished through a concise and highly efficient strategy that establishes the core tetracyclic skeleton and the crucial stereocenters in a controlled manner. rsc.orgnih.gov A notable approach successfully yielded (+)-Adociaquinone B, along with its congener (+)-Adociaquinone A and the related natural product (+)-xestoquinone, in just seven steps from a known starting material. nih.gov
Asymmetric Total Synthesis Methodologies
A key feature of modern synthetic routes to this compound is the use of asymmetric catalysis to install the molecule's chirality. A successful strategy commences with an accessible meso-cyclohexadienone derivative and employs an organocatalytic desymmetric intramolecular Michael reaction as the pivotal step for introducing chirality. rsc.orgnih.govresearchgate.net This reaction, catalyzed by a chiral amine, effectively breaks the symmetry of the starting material to produce an enantioenriched bicyclic system with high enantiomeric excess (e.e.). rsc.orgresearchgate.net This method provides a scalable pathway to the chiral building blocks necessary for the synthesis of the target natural products. researchgate.netresearchgate.net
The retrosynthetic analysis hinges on disconnecting the final thiazine (B8601807) ring, which is installed in the final step, and tracing the molecule back to key intermediates: a pentacyclic precursor, a tetracyclic naphthalene (B1677914) framework, and a chiral cis-decalin. rsc.org The critical C-6 all-carbon quaternary stereocenter is established early in the synthesis via the asymmetric intramolecular Michael addition. rsc.orgnih.gov
Stereoselective Construction of Key Structural Motifs
The intricate three-dimensional structure of this compound necessitates precise control over the formation of its constituent rings and stereocenters.
The construction of the all-carbon quaternary stereocenter at the C-6 position is a formidable challenge in the synthesis of this compound. rsc.org This has been elegantly addressed through an organocatalytic desymmetric intramolecular Michael reaction. nih.govresearchgate.net Using a chiral secondary amine catalyst, an achiral aldehyde precursor undergoes cyclization to form the cis-decalin skeleton, concurrently establishing the C-6 quaternary center with high enantioselectivity. rsc.org Optimization of reaction conditions, including the specific chiral catalyst and additives, has achieved enantiomeric excesses of up to 97% for the desired product. researchgate.net The catalytic enantioselective desymmetrization of such meso compounds has proven to be a powerful strategy for generating enantioenriched molecules featuring all-carbon quaternary stereocenters. rsc.orgnih.gov
Table 1: Optimization of Asymmetric Intramolecular Michael Reaction
| Catalyst | Additive | Enantiomeric Excess (e.e.) | Combined Yield |
|---|---|---|---|
| (R)-cat.I | AcOH | 96% (major), 75% (minor) | 52% |
| (R)-cat.I (0.2 equiv) | AcOH (0.2 equiv) | 97% (major), 91% (minor) | 80% |
Data sourced from Lu et al. (2021). researchgate.net
The researchgate.netresearchgate.net-bicyclic decalin core, which constitutes rings B and C of this compound, is also constructed via the pivotal desymmetric intramolecular Michael reaction. rsc.orgresearchgate.net This reaction efficiently forges the fused bicyclic system from a linear, achiral precursor. rsc.org The stereochemical outcome of this cyclization is crucial, establishing the cis-decalin framework that is carried through the remainder of the synthesis. nih.gov The use of organocatalysis in this step is a prime example of modern synthetic methods that enable the rapid assembly of complex carbocyclic systems. rsc.org
With the chiral decalin system in hand, the subsequent major challenge is the construction of the naphthalene diol portion (rings D and E). researchgate.net This is accomplished through a sophisticated sequence of reactions beginning with a Ti(Oi-Pr)₄-promoted photoenolization/Diels-Alder (PEDA) reaction. rsc.orgresearchgate.netnih.gov In this key step, the enone of the decalin system acts as the dienophile, reacting with a photo-generated o-quinodimethane diene. rsc.orgresearchgate.net This cycloaddition builds the tetracyclic framework of the molecule. The initial cycloadduct is then subjected to dehydration and subsequent aromatization, often using an oxidant like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), to furnish the fully aromatic naphthalene diol ring system. rsc.orgnih.gov
Application of Advanced Organic Reactions
The synthesis of this compound is a showcase for the application of several advanced and powerful organic reactions. vanderbilt.edugoogle.comchemistrydocs.com
Key reactions employed include:
Organocatalytic Desymmetric Intramolecular Michael Addition : This reaction is fundamental to the entire synthetic strategy, as it simultaneously creates the bicyclic decalin core and the critical C-6 all-carbon quaternary stereocenter with high enantiocontrol. rsc.orgresearchgate.net
Titanium-Promoted Photoenolization/Diels-Alder (PEDA) Reaction : This powerful photochemical cycloaddition is used to construct the tetracyclic core of the molecule. rsc.orgresearchgate.net The use of a Lewis acid like Ti(Oi-Pr)₄ promotes the reaction between the photoenolized diene and the enone dienophile. researchgate.netresearchgate.net
Late-Stage Heterocycle Formation : The final thiazine ring of this compound is installed at a late stage of the synthesis. This is achieved by reacting the precursor, (+)-xestoquinone, with hypotaurine (B1206854), mimicking the proposed biosynthetic pathway. rsc.orgescholarship.org
This strategic application of modern synthetic methods allows for an efficient and stereocontrolled total synthesis of this complex marine natural product. nih.gov
Desymmetric Intramolecular Michael Reaction
A pivotal step in the asymmetric total synthesis of (+)-adociaquinone B is the establishment of the nih.govnih.gov-bicyclic decalin B-C ring system, which also creates the crucial all-carbon quaternary stereocenter at the C-6 position. nih.govrsc.orgrsc.org This has been effectively achieved through an organocatalytic desymmetric intramolecular Michael addition. nih.gov
This reaction starts with a meso-cyclohexadienone derivative, an achiral precursor. rsc.orgnih.gov The use of a chiral organocatalyst, such as the (R)-Hayashi-Jørgensen catalyst, induces asymmetry in the cyclization process. nih.gov This key transformation yields the desired cis-decalin skeleton with high enantioselectivity. rsc.org In one reported synthesis, this reaction produced the target compounds in a 10.3:1 ratio with a 52% combined yield, achieving enantiomeric excesses (e.e.) of 96% and 75% for the major and minor products, respectively. nih.gov The optimization of reaction conditions, including the choice of solvent and catalyst loading, is critical for maximizing both the yield and the stereoselectivity of this desymmetrization step. researchgate.net
Photoenolization/Diels–Alder (PEDA) Reactions
Following the formation of the decalin core, the synthesis proceeds to construct the naphthalene diol D-E ring system. rsc.org This is accomplished through a powerful sequence involving a photoenolization/Diels-Alder (PEDA) reaction. rsc.orgacs.org This reaction has been recognized as a robust strategy for efficiently building complex polycyclic systems. acs.org
In this key step, the enone product from the Michael addition acts as a dienophile. rsc.org The reaction is promoted by a Lewis acid, such as titanium(IV) isopropoxide (Ti(Oi-Pr)₄), which facilitates the photoenolization of a substituted aromatic aldehyde to form a transient hydroxy-o-quinodimethane. rsc.orgacs.org This highly reactive intermediate is then trapped in a Diels-Alder cycloaddition with the decalin dienophile. rsc.org The use of Ti(Oi-Pr)₄ is crucial as it not only promotes the reaction but also stabilizes the photoenolized intermediate and controls the diastereoselectivity of the cycloaddition. rsc.org This sequence efficiently assembles the fused tetracyclic B-C-D-E skeleton of the adociaquinone core. rsc.orgnih.gov
Dehydration and Aromatization Steps
The tetracyclic adduct obtained from the PEDA reaction undergoes a final two-step transformation to yield the aromatic naphthalene D-E ring system. rsc.org The first step is a dehydration reaction. The β-hydroxyl ketone functionalities formed during the Diels-Alder cycloaddition are eliminated, a process that can also be promoted by excess Ti(Oi-Pr)₄, to form an enone. rsc.org
The synthesis of the aromatic core is completed by an aromatization step. rsc.org The enone intermediate is treated with an oxidizing agent, such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), at elevated temperatures. rsc.org This oxidation converts the diene system into the fully aromatic naphthalene diol, completing the construction of the core tetracyclic framework of this compound. rsc.orgrsc.org
Semi-Synthetic Strategies for this compound Analogs
Semi-synthesis, which utilizes naturally derived compounds as starting materials for chemical modifications, is a valuable strategy for producing analogs of complex natural products. tapi.com In the context of adociaquinones, a late-stage cyclization of (+)-xestoquinone serves as a biomimetic and semi-synthetic approach to generate adociaquinones A and B. rsc.orgresearchgate.net
This transformation is based on the proposed biosynthetic pathway. researchgate.net By heating a solution of (+)-xestoquinone with hypotaurine, a mixture of (+)-adociaquinone A and (+)-adociaquinone B can be obtained. researchgate.net In a reported procedure, this reaction yielded adociaquinone A and B in 21% and 63% yields, respectively. researchgate.net This method provides a direct route to this compound from a closely related natural product and offers a platform for creating other analogs by using different amines in the final cyclization step, which could be valuable for structure-activity relationship studies. rsc.orgresearchgate.net
Scalable Synthetic Routes for Research Material
The development of a scalable synthetic route is essential for producing sufficient quantities of this compound for further biological investigation. rsc.orgresearchgate.net The asymmetric total synthesis strategy, which commences from an easily prepared meso-cyclohexadienone derivative, has been identified as a promising scalable route. nih.govrsc.org
Mentioned Compounds
Biological Activity and Mechanistic Studies Excluding Human Clinical Data
Enzyme Target Identification and Inhibition Profiling
Adociaquinone B, a natural product isolated from marine sponges of the Xestospongia sp., has been identified as a potent inhibitor of specific protein phosphatases crucial for cell cycle regulation. nih.govmdpi.com Its activity has been primarily characterized against the Cell Division Cycle 25 (Cdc25) phosphatase family and, to a lesser extent, against other dual-specificity phosphatases (DUSPs).
The Cdc25 family of enzymes, comprising isoforms Cdc25A, B, and C, are dual-specificity protein phosphatases that activate cyclin-dependent kinase (CDK)-cyclin complexes by dephosphorylating key tyrosine and threonine residues. nih.govnih.gov This activation is a critical step for progression through the cell cycle phases. nih.gov Overexpression of Cdc25A and Cdc25B has been linked to numerous human tumors, making them significant targets for therapeutic intervention. nih.gov this compound has demonstrated potent inhibitory activity against members of this family.
This compound has been distinguished as a highly potent inhibitor of the Cdc25B phosphatase. nih.gov Research has reported its IC₅₀ value to be approximately 80 nM against the catalytic domain of human recombinant Cdc25B. nih.gov Another study found a similar IC₅₀ value of 0.07 ± 0.01 µM. mdpi.com This level of potency establishes it as one of the most powerful known inhibitors of Cdc25B. nih.gov The specificity of this compound has been evaluated by comparing its activity against other phosphatases. For instance, its inhibitory effect on Cdc25B is significantly more potent than on the dual-specificity phosphatase MKP-1. nih.gov
In addition to its potent effect on Cdc25B, this compound is also a powerful inhibitor of the Cdc25A isoform. mdpi.com Studies have determined the IC₅₀ value of this compound against the Cdc25A phosphatase catalytic domain to be 0.08 ± 0.01 µM. mdpi.com This indicates that this compound inhibits both Cdc25A and Cdc25B with comparable, high potency.
| Enzyme Target | IC₅₀ (µM) | Reference |
|---|---|---|
| Cdc25A | 0.08 ± 0.01 | mdpi.com |
| Cdc25B | 0.07 ± 0.01 | mdpi.com |
| Cdc25B | 0.08 | nih.gov |
The mechanism of action for many quinone-based inhibitors of Cdc25 phosphatases is believed to involve the oxidation of the catalytically essential cysteine residue within the enzyme's active site. nih.govfrontiersin.org The active site of Cdc25B contains a specific cysteine thiolate anion located in a shallow pocket, which is crucial for the dephosphorylation of its CDK-cyclin substrates. nih.gov It is proposed that inhibitors like this compound may act by oxidizing this critical cysteine thiolate. nih.gov This oxidation prevents the activation of the CDK-cyclin complex, which in turn leads to cell cycle arrest. nih.gov The irreversible nature of inhibition observed with some quinone compounds is consistent with the direct oxidation of the enzyme. nih.gov This mechanism is a common feature among small molecule inhibitors targeting the Cdc25 family. frontiersin.org
The inhibitory profile of this compound extends to other dual-specificity phosphatases beyond the Cdc25 family. Dual-specificity phosphatases are characterized by their ability to dephosphorylate both phosphotyrosine and phosphoserine/threonine residues. scbt.com
This compound has been evaluated for its ability to inhibit Mitogen-activated protein kinase phosphatase-1 (MKP-1), also known as DUSP1. nih.govnih.gov MKP-1 is a dual-specificity phosphatase that negatively regulates the activity of mitogen-activated protein kinases (MAPKs). scbt.comresearchgate.net this compound demonstrated inhibitory activity against MKP-1 with an IC₅₀ value of 1.7 µM. nih.gov While this indicates that this compound can inhibit MKP-1, its potency against this enzyme is substantially lower—by more than 20-fold—than its activity against Cdc25B. nih.gov
| Enzyme Target | IC₅₀ (µM) | Reference |
|---|---|---|
| MKP-1 | 1.7 | nih.gov |
Dual Specificity Phosphatase (DUSP) Inhibition
Anti-inflammatory Activity and Related Pathway Modulation (In Vitro Models)
This compound belongs to the 1,4-naphthoquinone (B94277) class of compounds, many of which have been investigated for their anti-inflammatory properties. The following sections detail the mechanisms through which these related compounds exert their effects, providing a likely framework for the activity of this compound.
Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory processes. The murine macrophage cell line RAW 264.7, when stimulated with lipopolysaccharide (LPS), is a standard model for screening compounds that can inhibit this inflammatory response.
Studies on various 1,4-naphthoquinone derivatives isolated from the mangrove-derived endophytic fungus Talaromyces sp. demonstrated significant inhibitory activity against NO production in LPS-stimulated RAW 264.7 cells. nih.gov All tested naphthoquinones inhibited NO production with IC₅₀ values ranging from 1.7 to 49.7 μM, indicating potent anti-inflammatory effects. nih.gov For instance, certain rearranged abietane orthoquinones also showed high anti-inflammatory activity, with one compound, pygmaeocin B, exhibiting an IC₅₀ value for NO inhibition of 33.0 ± 0.8 ng/mL. mdpi.com This suggests that the core naphthoquinone structure is a key contributor to this anti-inflammatory action. nih.gov
Table 1: Inhibitory Effects of various Naphthoquinone Derivatives on NO Production in LPS-Activated RAW 264.7 Macrophages
| Compound | IC₅₀ for NO Inhibition (μM) | Reference |
|---|---|---|
| Anhydrojavanicin | 1.7 ± 0.2 | nih.gov |
| Compound 7 (unnamed) | 3.1 ± 0.3 | nih.gov |
| Compound 9 (unnamed) | 4.2 ± 0.4 | nih.gov |
| Compound 10 (unnamed) | 2.5 ± 0.1 | nih.gov |
| Compound 11 (unnamed) | 3.9 ± 0.2 | nih.gov |
| Compound 12 (unnamed) | 4.0 ± 0.3 | nih.gov |
| Indomethacin (Positive Control) | 26.3 ± 1.5 | nih.gov |
Note: The data presented are for 1,4-naphthoquinone derivatives related to this compound, as specific data for this compound was not available in the reviewed sources.
The anti-inflammatory effects of naphthoquinones extend to the regulation of gene expression. The production of NO is directly linked to the expression of the inducible nitric oxide synthase gene (Nos2, also known as iNOS). During an inflammatory response, transcription factors like NF-κB trigger the expression of numerous pro-inflammatory genes, including Nos2, cyclooxygenase-2 (Cox-2), and various cytokines such as interleukin-1β (Il1b), interleukin-6 (Il6), and tumor necrosis factor-α (Tnfα). nih.gov
Research on a particularly potent 1,4-naphthoquinone derivative demonstrated its ability to significantly reduce the mRNA levels of iNOS, COX-2, IL-1β, IL-6, and TNF-α in LPS-stimulated macrophages. nih.gov This indicates that the compound's mechanism of action involves the transcriptional suppression of key inflammatory mediators, providing a broader anti-inflammatory effect beyond the direct inhibition of enzyme activity. nih.gov
The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling pathway is a critical cellular defense mechanism against oxidative stress, which is closely linked to inflammation. liberty.eduuniroma1.it Under normal conditions, Nrf2 is held in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. liberty.edu Upon exposure to oxidative or electrophilic stress, Nrf2 is released from Keap1 and translocates to the nucleus. liberty.edu There, it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes, inducing their expression. frontiersin.orgmdpi.com These genes include enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), which play vital roles in detoxifying reactive oxygen species and reducing inflammation. frontiersin.orgmdpi.com
While direct studies on this compound's effect on the Nrf2 pathway are not currently available, other natural compounds, including quinones and chalcones, are known activators of this pathway. uniroma1.itnih.gov They can disrupt the Nrf2-Keap1 interaction, leading to the upregulation of the antioxidant defense system. mdpi.com Given the established link between Nrf2 activation and the suppression of inflammatory responses, it is plausible that the anti-inflammatory activities of this compound could be mediated, at least in part, through the modulation of this protective pathway.
Other Reported Biological Activities (In Vitro/In Vivo Animal Models)
Naphthoquinones represent an important class of compounds in the search for new antimalarial drugs, with atovaquone being a clinically used example. researchgate.net This class of molecules has shown activity against the erythrocytic stages of Plasmodium falciparum, including chloroquine-resistant strains. researchgate.net
Although specific studies on the antiplasmodial activity of this compound were not identified in the reviewed literature, related natural and synthetic naphthoquinones have demonstrated significant potential. For example, 4-nerolidylcatechol, a metabolite from Piper peltatum, shows in vitro activity against the K1 strain of P. falciparum with an IC₅₀ value of 0.67 μM. nih.gov Other naphthoquinones have displayed broad-spectrum antimalarial effects, inhibiting parasite growth and potentially impairing mitochondrial function, similar to atovaquone. researchgate.net The potential of this compound as an antimalarial agent is therefore inferred from the activity of its chemical class, but requires direct experimental validation.
Antifungal Activity Studies
Initial screenings of the broader class of adociaquinones, including Adociaquinone A and B, have suggested potential antifungal properties. rsc.org However, dedicated studies focusing specifically on the antifungal activity of this compound, including detailed mechanistic analyses and comprehensive data against a range of fungal pathogens, are not available in the current scientific literature.
Research into the biological activities of this compound has primarily centered on its potential as an inhibitor of various enzymes, such as Cdc25B, MKP-1, and MKP-3 phosphatases, and its antiproliferative effects on cancer cell lines. nih.govnih.gov While the general class of quinone compounds, particularly naphthoquinones, is known for a wide spectrum of biological activities including antifungal effects, specific data detailing the antifungal efficacy of this compound remains to be elucidated. nih.gov
Consequently, there are no specific research findings, such as minimum inhibitory concentration (MIC) or minimum fungicidal concentration (MFC) values, to present in a data table for this compound's activity against fungal species. Further investigation is required to isolate and characterize the potential antifungal properties of this specific compound.
Structure Activity Relationship Sar Investigations
Impact of Key Structural Moieties on Biological Activity
The western hemisphere of Adociaquinone B consists of a fused tricyclic benzofuranone system. nih.gov This complex moiety is believed to play a crucial role in the potent and specific activity of the molecule, particularly in its inhibition of the Cdc25B phosphatase. nih.gov Research suggests that this tricyclic system is not merely a structural scaffold but is vital for effectively positioning the quinone portion of the molecule for optimal interaction with its biological target. nih.gov Specifically, it is hypothesized to facilitate the oxidation of the catalytic cysteine residue (Cys473) within the active site of Cdc25B. nih.gov The deletion of two rings from this western hemisphere to create a simplified analog resulted in a more than 20-fold reduction in inhibitory activity against Cdc25B, underscoring the importance of this moiety for high-potency inhibition. nih.gov This loss of activity suggests the fused ring system is critical for effective binding within the active pocket of the enzyme. nih.gov
The 1,4-naphthoquinone (B94277) core is a fundamental feature of this compound and is common to many related bioactive compounds. nih.govpreprints.org This quinone structure is directly involved in the compound's mechanism of action, which often involves redox cycling and the generation of reactive oxygen species or the arylation of biological nucleophiles like cysteine residues in enzymes. nih.govpreprints.org Studies on a series of 1,4-naphthoquinone derivatives confirmed that this skeleton is a promising basis for developing effective therapeutic agents. nih.gov Further research into the anti-inflammatory properties of this compound and its analogs showed that modifications to other parts of the molecule did not significantly alter the inhibition of nitric oxide (NO) production, indicating the primary importance of the quinone moiety for this specific activity. nih.gov
This compound is distinguished from its precursor, xestoquinone (B1683339), by the presence of a sulfur- and nitrogen-containing heterocyclic ring (a thiazine (B8601807) ring). scienggj.orgrsc.org This ring is formed by the condensation of xestoquinone with hypotaurine (B1206854). rsc.org The addition of this heterocyclic system influences the molecule's biological specificity and activity. While both xestoquinone and this compound exhibit anti-inflammatory effects, SAR studies have revealed differences in their mechanisms. For instance, xestoquinone and its monosubstituted analogs were found to activate the Nrf2 pathway, a key regulator of antioxidant response, whereas the disubstituted Adociaquinones A and B did not cause Nrf2 activation. nih.govresearchgate.net This suggests the heterocyclic ring modification in this compound alters its interaction with cellular signaling pathways compared to its parent compound, xestoquinone.
Effects of Chemical Modifications and Substitutions
To probe the SAR of this compound, researchers have systematically modified its structure, creating a library of analogs for biological testing. These investigations have focused on simplifying the complex structure and altering its eastern and western hemispheres.
A systematic approach to understanding this compound's bioactivity involved creating analogs with modifications to both its "west" (the fused tricyclic benzofuranone moiety) and "east" (the naphthoquinone and heterocyclic ring system) hemispheres. nih.gov Simplification of the west hemisphere, by removing two of the fused rings, led to a significant decrease in potency against the Cdc25B enzyme. nih.gov This highlights the structural importance of the complex western portion for activity. In the eastern hemisphere, various 1,4-naphthoquinone derivatives were synthesized and tested to evaluate the importance of the basic quinone core and the adjacent heterocyclic ring system. nih.gov This dual approach allowed for a clearer understanding of which parts of the molecule are essential for binding and which are responsible for the chemical mechanism of inhibition. nih.gov
Direct comparison of this compound with its simplified analogs has provided the most compelling SAR data. nih.gov this compound is one of the most potent known inhibitors of the Cdc25B phosphatase, with an IC₅₀ value in the nanomolar range (80 nM). nih.gov A key synthetic analog, which featured a simplified west hemisphere (lacking two carbocyclic rings), showed an IC₅₀ value of 2.3 µM against Cdc25B. nih.gov While still active, this represents a significant, over 20-fold, drop in potency compared to the parent compound. nih.gov This demonstrates that while the naphthoquinone core is essential for the inhibitory mechanism, the complex fused tricyclic system of the natural product is required for high-affinity binding and potent activity. nih.gov
Similarly, when evaluating anti-inflammatory activity, this compound (a disubstituted quinone) was compared with monosubstituted analogs like 15-hydroxymethylxestoquinone. While both showed the ability to reduce nitric oxide production, their underlying mechanisms differed, with only the monosubstituted analogs activating the Nrf2 pathway. nih.gov
Data Tables
The following tables summarize key research findings from SAR investigations.
Table 1: Inhibitory Activity of this compound and Analogs Against Phosphatases This table displays the half-maximal inhibitory concentrations (IC₅₀) of this compound and a simplified analog against key cell cycle and mitogen-activated protein kinase (MAPK) phosphatases. Data is sourced from Cao et al. (2009). nih.gov
| Compound | Cdc25B IC₅₀ (µM) | MKP-1 IC₅₀ (µM) | MKP-3 IC₅₀ (µM) |
| This compound | 0.08 | > 20 | > 20 |
| Simplified Analog (9) | 2.3 | > 20 | > 20 |
Table 2: Anti-inflammatory Activity of this compound and Related Compounds This table shows the half-maximal inhibitory concentrations (IC₅₀) for the inhibition of nitric oxide (NO) production in lipopolysaccharide-stimulated RAW 264.7 macrophage cells. Data is sourced from de la Cruz-García et al. (2022). nih.gov
| Compound | NO Inhibition IC₅₀ (µM) |
| Xestoquinone | 2.9 |
| This compound | 5.0 |
| Adociaquinone A | 2.4 |
| 15-Hydroxymethylxestoquinone | 1.2 |
Compound Names
Impact of Functional Group Variations on Potency and Selectivity
The structure-activity relationship (SAR) of this compound has been explored through the synthesis and evaluation of simplified analogs, primarily by modifying its "west" and "east" hemispheres. nih.gov this compound, a disubstituted quinone, is recognized for its potent and highly selective inhibitory activity against certain enzymes, a characteristic that is significantly altered with changes to its functional groups. mdpi.com
Studies comparing this compound with its monosubstituted analogue, xestoquinone, and other derivatives have revealed that the degree of substitution on the quinone moiety is critical for selectivity. mdpi.comnih.gov While structural modifications on the para-quinone moiety did not substantially affect the anti-inflammatory activity of xestoquinone analogues, partial functionalization did improve their selectivity and reduce cytotoxicity. mdpi.comsemanticscholar.org For instance, monosubstituted xestoquinone derivatives were found to be potent activators of the Nrf2 pathway, whereas the disubstituted adociaquinones A and B were not. nih.govresearchgate.net This suggests that the substitution pattern directly influences the compound's mechanism of action and cellular targets.
The approach of systematically simplifying the this compound structure has been a key strategy to understand the source of its potent bioactivity. nih.gov By creating analogs that lack certain functional groups or have altered ring systems, researchers can probe the importance of different parts of the molecule. For example, the development of novel quinolinedione and naphthoquinone derivatives, which contain carboxylic or malonic acid groups to mimic phosphate (B84403) moieties, has been one such approach to refine the scaffold for improved or more selective activity. researchgate.net These investigations underscore that both the core quinone structure and the nature of its substituents are pivotal in defining the potency and selectivity profile of this compound and its derivatives.
SAR in Relation to Specific Enzyme Inhibitory Profiles
This compound has been identified as a potent inhibitor of several key enzymes, with SAR studies providing insight into the structural requirements for this inhibition. It is considered one of the most potent known inhibitors of the cell division cycle 25B (Cdc25B) phosphatase, an enzyme frequently overexpressed in human cancers. nih.govmdpi.com In addition to Cdc25B, this compound and its analogs have been evaluated against other phosphatases like MKP-1 and MKP-3. nih.govresearchgate.net
The inhibitory activity of this compound is not limited to phosphatases. It has also been found to inhibit topoisomerase II. mdpi.com Mechanistic studies suggest that its mode of action involves freezing the enzyme-DNA cleavable complex, rather than through DNA intercalation. researchgate.net Furthermore, this compound is a potent inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune tolerance, with a reported Ki value of 25 nM. dovepress.com
The systematic modification of the this compound scaffold has been crucial for elucidating the SAR for these enzyme targets. A study involving simplified this compound analogs and a series of 1,4-naphthoquinone derivatives tested their activity against Cdc25B, MKP-1, and MKP-3, revealing that specific structural features are necessary for potent inhibition. nih.gov
| Compound | Target Enzyme | Inhibitory Concentration | Source |
|---|---|---|---|
| This compound | Cdc25B | IC50 = 80 nM | nih.gov |
| This compound | Topoisomerase II | Active Inhibitor | mdpi.com |
| This compound | Indoleamine 2,3-dioxygenase (IDO) | Ki = 25 nM | dovepress.com |
SAR in Relation to Cellular Antiproliferative Effects
The potent enzyme inhibitory profile of this compound translates to significant antiproliferative effects in various cancer cell lines. mdpi.com Its cytotoxicity has been demonstrated against HeLa cells and T47D breast cancer cells. mdpi.comresearchgate.net The SAR for these antiproliferative effects is closely linked to the structural features that govern its enzyme inhibition.
A key mechanism underlying its anticancer potential is the inhibition of Hypoxia-Inducible Factor-1 (HIF-1) activation. mdpi.com Adociaquinone A and B were found to selectively suppress iron chelator-induced HIF-1 activation in T47D cells, both with an IC50 value of 0.2 μM. mdpi.com This activity leads to the downstream suppression of secreted vascular endothelial growth factor (VEGF), a critical protein for tumor angiogenesis. mdpi.com
Comparative SAR studies have shown that the substitution pattern on the quinone ring is a determining factor for the cellular effects. For instance, while xestoquinone (monosubstituted) and its derivatives are activators of the Nrf2 antioxidant response pathway, this compound (disubstituted) does not activate this pathway. nih.govresearchgate.net This differentiation in cellular response highlights the selectivity imparted by the functional groups. The design of new quinolinedione and naphthoquinone derivatives based on the adociaquinone scaffold has yielded compounds with cytotoxicity against HeLa cells, with IC50 values in the 10 μM range. researchgate.net These findings confirm that the core structure is a viable template for developing new antiproliferative agents.
| Compound | Cell Line | Effect | Inhibitory Concentration (IC50) | Source |
|---|---|---|---|---|
| This compound | T47D | HIF-1 Activation Inhibition | 0.2 μM | mdpi.com |
| This compound | HeLa | Cytotoxicity | Active | researchgate.net |
Derivatization and Analog Synthesis for Research Purposes
Design and Synthesis of Simplified Adociaquinone B Analogs
A primary strategy in understanding the potent bioactivity of this compound, particularly its inhibition of enzymes like the cell division cycle 25B (Cdc25B) phosphatase, involves the systematic simplification of its complex pentacyclic structure. nih.gov Researchers have approached this by methodically modifying the "west" and "east" hemispheres of the molecule. nih.gov
Similarly, the "east" hemisphere, containing the core naphthoquinone unit and an adjacent heterocyclic ring, has been a focus of simplification. nih.gov The rationale behind creating these simplified analogs is that smaller, less complex molecules may have better access to enzyme binding sites and provide a versatile scaffold for further derivatization. mdpi.com Two such simplified this compound analogs, designated as compounds 42 and 43 , were synthesized and demonstrated potent inhibition of Cdc25B and cytotoxic activity against the A2780 human ovarian cancer cell line. mdpi.com Their smaller size is considered an advantage for potential therapeutic development. mdpi.com
The synthesis of these simplified analogs often employs established methods from organic chemistry. For example, the synthesis of compound 9 involved a multi-step process starting from a precursor which was reacted with benzoquinone in dimethyl sulfoxide (B87167) (DMSO), followed by treatment with potassium carbonate in acetone (B3395972) to yield the final simplified structure. nih.gov
Table 1: Bioactivity of Simplified this compound Analogs
| Compound | Target/Cell Line | IC₅₀ (µM) | Reference |
| This compound (Parent) | Cdc25B | 0.07 ± 0.01 | mdpi.com |
| Analog 42 | Cdc25B | 0.94 | mdpi.com |
| A2780 cell line | 4.3 ± 2.3 | mdpi.com | |
| Analog 43 | Cdc25B | 0.88 | mdpi.com |
| A2780 cell line | 2.1 ± 0.02 | mdpi.com |
Synthesis of Naphthoquinone Derivatives Based on this compound Scaffold
The 1,4-naphthoquinone (B94277) core is a well-established pharmacophore found in many natural and synthetic compounds with significant biological activities, including anticancer effects. researchgate.netbrieflands.com Consequently, a major focus of derivatization has been the synthesis of various naphthoquinone derivatives that retain the essential scaffold of this compound while exploring different substitutions. nih.govresearchgate.net
A series of 1,4-naphthoquinone derivatives have been synthesized or purchased to evaluate the importance of the basic naphthoquinone moiety and its adjacent heterocyclic ring system for bioactivity. nih.gov These studies help to determine which structural features are essential for enzyme inhibition. nih.gov For example, a study synthesized and tested a range of naphthoquinone derivatives against Cdc25B, mitogen-activated protein kinase phosphatase 1 (MKP-1), and MKP-3, revealing that many analogs exhibited significant inhibitory activity. nih.gov
The synthesis of these derivatives often starts from commercially available precursors like 2,3-dichloro-1,4-naphthoquinone, which serves as a versatile starting material for introducing various substituents. researchgate.net This approach allows for the creation of a library of related compounds to systematically probe structure-activity relationships. nih.govresearchgate.net The evaluation of these derivatives has shown that while the naphthoquinone core is crucial, the nature of the substituents plays a critical role in modulating potency and selectivity. nih.gov
Table 2: Inhibitory Activity of Naphthoquinone Derivatives Against Cdc25B
| Compound | Description | IC₅₀ (µM) vs Cdc25B | Reference |
| 11 | Basic Naphthoquinone Derivative | 2.76 | nih.gov |
| 12 | Heterocyclic Ring Substituted by Aromatic Ring | 9.51 | nih.gov |
| 13 | Basic Naphthoquinone Derivative | 3.38 | nih.gov |
| 14 | Basic Naphthoquinone Derivative | 1.98 | nih.gov |
| 15 | Basic Naphthoquinone Derivative | 1.00 | nih.gov |
| 16 | Naphthoquinone with Heterocyclic Ring | - | nih.gov |
| 17 | Naphthoquinone with Heterocyclic Ring | - | nih.gov |
Note: Specific IC₅₀ values for compounds 16 and 17 were not provided in the summary, but their simplification to compounds 11, 13, 14, and 15 was noted to cause a two to three-fold decrease in activity, highlighting the importance of the heterocyclic ring. nih.gov
Strategies for Improving Selectivity and Potency through Structural Modification
A key goal of synthesizing this compound analogs is to improve their selectivity and potency. Research has identified several successful strategies to achieve this through targeted structural modifications.
One primary strategy involves the partial functionalization of the para-quinone moiety. Studies on the related compound xestoquinone (B1683339) and its monosubstituted analogs have shown that such modifications can significantly reduce cytotoxicity while maintaining desired anti-inflammatory activity, thereby improving the compound's selectivity. upd.edu.phnih.gov This suggests that fine-tuning the substitutions on the quinone ring is a viable approach to developing derivatives with better therapeutic profiles. upd.edu.ph
Another effective strategy is the modification of side chains attached to the naphthoquinone scaffold. Research has demonstrated that introducing different side chains can confer selectivity for different biological targets. researchgate.net For example, introducing a phenylamino (B1219803) side chain at the 2-position of the naphthoquinone ring led to isomers where one was a selective inhibitor of Cdc25 A/B, while the other selectively inhibited MKK7. researchgate.net This highlights the potential to direct the biological activity of the scaffold towards specific enzymes through careful chemical design. researchgate.net
Furthermore, structure-activity relationship analyses have provided crucial insights for rational design. It was found that simplifying certain complex naphthoquinone derivatives to more basic structures resulted in a two- to three-fold decrease in activity against Cdc25B. nih.gov This indicates that the heterocyclic ring adjacent to the naphthoquinone core plays an important role in binding or the mechanism of action. nih.gov Conversely, replacing this heterocyclic ring with a six-membered aromatic ring led to a tenfold loss in activity, further emphasizing the specific structural requirements for potent inhibition. nih.gov These findings guide chemists in making modifications that are more likely to enhance, rather than diminish, the desired biological effect.
Computational and Theoretical Research
Molecular Docking Studies of Adociaquinone B and Analogs
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are crucial for understanding the inhibitory action of this compound and its analogs against key enzyme targets.
Molecular docking studies have been performed on 1,4-naphthoquinone (B94277) derivatives, which are structural analogs of this compound, to predict their binding affinity for enzymes such as Cell division cycle 25 (Cdc25) phosphatases and mitogen-activated protein kinase kinase 7 (MKK7). nih.gov These enzymes are implicated in cell cycle regulation and signaling pathways, and their inhibition is a target for anticancer therapies. nih.gov
Docking simulations of selected naphthoquinones into the binding site of Cdc25B have been conducted to understand their inhibitory potential. nih.gov The binding site of interest is located near the catalytically essential Cys473 residue. nih.gov Similarly, docking studies with MKK7 have provided insights into the binding interactions of these compounds. nih.gov
For instance, studies on a series of 1,4-naphthoquinones have shown varying binding affinities for MKK7. While some compounds like plumbagin (B1678898) showed lower binding affinity, others with sulfur-containing or phenylamino (B1219803) side chains exhibited significant binding. nih.gov For example, compound 7 (3-[(1,4-dioxonaphthalen-2-yl)sulfanyl]propanoic acid) showed a high binding affinity for MKK7 with a dissociation constant (Kd) of 230 nM. nih.gov Another analog, derivative 22e , which has a phenylamino side chain, was found to be selective for MKK7 over MKK4 and Cdc25 A/B. nih.gov
| Compound | Binding Affinity (Kd) for MKK7 |
|---|---|
| Compound 7 | 230 nM |
| NSC 95397 | 1.1 μM |
| Compound 22e | 1.9 μM |
| Compound 13 | 4.6 μM |
| Compound 6 | 19.5 ± 0.7 μM (for MKK4) |
The analysis of ligand-receptor interactions reveals the specific molecular forces that stabilize the complex between this compound analogs and their target enzymes. Docking studies performed on various naphthoquinones have highlighted the importance of molecular orientation and hydrogen bonding in their activity towards MKK7 and Cdc25B. nih.gov
In the case of Cdc25B, the binding site is situated near residues Cys473 and Tyr428. nih.gov Docking studies have shown that active compounds are positioned within the binding site in proximity to Cys473, which is favorable for electron transfer from the cysteine's sulfur atom to the lowest unoccupied molecular orbital (LUMO) of the naphthoquinone structure. nih.gov Furthermore, many of the active compounds form hydrogen bonds or engage in π-π stacking interactions with Tyr428. nih.gov Molecular dynamics simulations on a 1,4-naphthoquinone inhibitor of Cdc25B indicated that at least four hydrogen bonds are involved in the enzyme-inhibitor complex, with a significant interaction between the carboxylate group of Glu478 and a hydroxyl group of the inhibitor. nih.gov
For MKK7, the interactions are also crucial for binding. While specific hydrogen bond details for a broad range of this compound analogs are complex, the collective docking studies suggest that the nature and position of substituents on the naphthoquinone scaffold dictate the orientation and interactions within the binding pocket, thereby influencing the binding affinity and inhibitory activity. nih.gov
Quantum Chemical Calculations
Quantum chemical calculations are employed to determine the electronic properties of molecules, which can then be correlated with their biological activities. These calculations provide a deeper understanding of the reactivity and stability of compounds like this compound.
Systematic theoretical Density Functional Theory (DFT) calculations have been performed on 1,4-naphthoquinone derivatives to derive a set of their molecular electronic properties. nih.gov Key properties that have been calculated include the energy of the lowest unoccupied molecular orbital (E(LUMO)), vertical electron affinity (VEA), and the global electrophilicity index (reactivity index, ω). nih.gov
These electronic properties are crucial for understanding the chemical behavior of the molecules. E(LUMO) relates to the ability of a molecule to accept an electron, which is a key aspect of the redox cycling mechanism often associated with quinone cytotoxicity. nih.gov VEA provides a more direct measure of the energy change when a molecule accepts an electron. The reactivity index (ω) is a global descriptor of reactivity that measures the stabilization in energy when the system acquires an additional electronic charge from the environment. nih.gov
| Compound | E(LUMO) (eV) | Vertical Electron Affinity (VEA) (eV) | Reactivity Index (ω) (eV) |
|---|---|---|---|
| Menadione | -2.14 | 1.58 | 3.06 |
| Plumbagin | -2.29 | 1.75 | 3.45 |
| Juglone | -2.31 | 1.77 | 3.50 |
| Lawsone | -2.19 | 1.64 | 3.20 |
A significant outcome of quantum chemical calculations is the ability to correlate the derived electronic properties with observed biological activities. For the 1,4-naphthoquinone analogs of this compound, correlation analyses have indicated that E(LUMO), VEA, and the reactivity index (ω) are important characteristics related to their cytotoxicity. nih.gov
Specifically, a lower E(LUMO) value and a higher VEA value are generally associated with increased cytotoxic activity, as these properties facilitate the acceptance of an electron, which can lead to the generation of reactive oxygen species and subsequent cellular damage. nih.gov The reactivity index (ω) has also been identified as a key characteristic related to the inhibitory activity against Cdc25 A/B phosphatases. nih.gov This suggests that the electrophilic nature of these compounds is a significant factor in their biological mechanism of action. nih.gov These correlations provide a rational basis for the design of new, more potent analogs with optimized electronic properties for enhanced biological activity. nih.gov
Conformational Analysis and Stereochemical Impact on Activity
The three-dimensional structure of a molecule, including its conformation and stereochemistry, plays a pivotal role in its biological activity. For complex natural products like this compound, the specific arrangement of atoms in space determines how it interacts with its biological targets.
The presence of sterically rigid and contiguous quaternary stereocenters in natural products like this compound imposes significant conformational constraints. researchgate.net These constraints can have profound effects on their biological activities by locking the molecule into a specific shape that is optimal for binding to a target receptor or enzyme. researchgate.net
The asymmetric total synthesis of (+)-Adociaquinones A and B has confirmed their absolute stereochemistry. semanticscholar.org The precise stereochemical configuration is critical, as different stereoisomers of a molecule can have vastly different biological effects. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the different enantiomers or diastereomers of a chiral ligand. The synthesis of specific stereoisomers of this compound and its precursors allows for the investigation of how changes in stereochemistry affect their biological profiles, such as their inhibitory activity against phosphatases like Cdc25B. semanticscholar.orgresearchgate.net
While detailed computational conformational analyses specifically for this compound are not extensively documented in the available literature, the principles of stereochemistry strongly suggest that its rigid, conformationally constrained structure is a key determinant of its potent biological activity. The specific spatial arrangement of its functional groups is likely optimized for interaction with the active sites of its target enzymes.
Mechanistic Investigations via Computational Approaches (e.g., Photochemical Reactions)
Computational chemistry has emerged as a powerful tool for elucidating the complex mechanisms of photochemical reactions, providing insights that are often difficult to obtain through experimental methods alone. In the context of this compound, a key step in its asymmetric total synthesis involves a Ti(Oi-Pr)4-promoted photoenolization/Diels-Alder (PEDA) reaction. While specific computational studies on this compound are not extensively documented, a wealth of theoretical research on analogous systems provides a robust framework for understanding the mechanistic intricacies of this crucial transformation. These computational investigations, primarily employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been instrumental in mapping the potential energy surfaces, identifying key intermediates and transition states, and explaining the regio- and stereoselectivity observed in these reactions.
The PEDA reaction is a powerful method for the construction of complex polycyclic frameworks. The reaction proceeds via the photochemical generation of a highly reactive ortho-quinodimethane (o-QDM) intermediate from an ortho-alkyl-substituted aryl ketone or quinone, which is then trapped in situ by a dienophile in a Diels-Alder cycloaddition. Computational studies have been pivotal in understanding the initial photoenolization step, which involves an intramolecular hydrogen atom transfer (HAT) from the benzylic position to the carbonyl oxygen upon photoexcitation.
A comprehensive mechanistic study on a related N-heterocyclic carbene (NHC) catalyzed PEDA reaction of acid fluorides, utilizing (TD-)DFT calculations, sheds light on the fundamental steps applicable to similar systems. rsc.org The initial step involves the excitation of the carbonyl group to its first singlet excited state (S1), followed by a 1,5-hydrogen atom transfer (1,5-HAT). This process leads to the formation of a dienol intermediate. Subsequent intersystem crossing to the triplet manifold can populate a biradical dienol, which allows for the formation of different isomers of the ortho-quinodimethane (o-QDM) intermediate. rsc.org The thermodynamically more stable E-isomer of the o-QDM is the productive intermediate for the subsequent Diels-Alder reaction. rsc.org
The role of the Lewis acid, such as Ti(Oi-Pr)4, in promoting the PEDA reaction has also been a subject of computational inquiry. Lewis acids can significantly influence the reaction by coordinating to the carbonyl oxygen of the quinone. This coordination can lower the energy of the excited state and facilitate the initial hydrogen atom transfer. Furthermore, the Lewis acid can activate the dienophile, lowering the energy of the transition state for the Diels-Alder cycloaddition and enhancing its rate and stereoselectivity. Computational studies on the interaction of benzoquinone with various Lewis acids have shown that coordination can anodically shift the reduction potentials of the quinone, making it more susceptible to photochemical processes. rsc.org
The Diels-Alder cycloaddition step has been extensively modeled using DFT to understand the origins of its stereoselectivity. The high endo-selectivity often observed in these reactions has been rationalized by analyzing the transition state geometries and energies. Computational models have shown that the endo transition state is often favored due to secondary orbital interactions and more favorable steric arrangements. researchgate.net The calculated energy barriers for the endo and exo pathways can be used to predict the diastereomeric ratio of the products, which often shows good agreement with experimental observations.
The table below summarizes the key stages of a generic PEDA reaction, informed by computational studies on analogous systems, which are relevant to the synthesis of this compound.
| Reaction Stage | Description | Key Intermediates/Transition States | Computational Methods |
| Photoexcitation | Absorption of a photon by the quinone moiety, leading to an electronically excited state (typically S1 or T1). | Excited singlet state (S1), Excited triplet state (T1) | TD-DFT |
| Photoenolization (1,5-HAT) | Intramolecular hydrogen atom transfer from a benzylic position to the excited carbonyl oxygen. | Dienol intermediate, ortho-Quinodimethane (o-QDM) | DFT, TD-DFT |
| Diels-Alder Cycloaddition | [4+2] cycloaddition between the photochemically generated o-QDM and a dienophile. | Endo and exo transition states | DFT |
| Catalyst Role | Coordination of a Lewis acid (e.g., Ti(Oi-Pr)4) to the carbonyl group. | Lewis acid-quinone complex | DFT |
The following table presents hypothetical relative energy data for a model PEDA reaction, illustrating the typical energetic landscape calculated using DFT. These values are representative and serve to demonstrate the insights gained from computational studies.
| Species | Relative Free Energy (kcal/mol) |
| Reactants (Quinone + Dienophile) | 0.0 |
| Excited State (S1) | +50 to +70 |
| 1,5-HAT Transition State | +5 to +10 (from S1) |
| ortho-Quinodimethane (o-QDM) | +15 to +25 |
| Endo Diels-Alder Transition State | +5 to +15 (from o-QDM) |
| Exo Diels-Alder Transition State | +7 to +18 (from o-QDM) |
| Cycloadduct Product | -20 to -40 |
These computational investigations provide a detailed, atomistic-level understanding of the photochemical reactions involved in the synthesis of complex natural products like this compound. They not only rationalize experimental findings but also offer predictive power for designing new synthetic strategies and optimizing reaction conditions.
Research Applications and Potential in Preclinical Development
Adociaquinone B as a Research Probe for Biological Pathways
This compound, a natural compound isolated from marine sponges of the Xestospongia and Adocia species, has emerged as a valuable tool for investigating various biological pathways due to its inhibitory effects on key cellular enzymes. scienggj.orgmdpi.com Its polycyclic quinone structure is central to its activity, allowing it to interact with and modulate the function of several proteins involved in cell cycle regulation and signal transduction.
One of the most significant applications of this compound as a research probe is in the study of cell cycle control, specifically through its potent inhibition of Cdc25 phosphatases. nih.gov Cdc25 enzymes, particularly Cdc25B, are crucial for the dephosphorylation and activation of cyclin-dependent kinases (CDKs), which in turn drive the progression of the cell cycle. nih.gov this compound is recognized as one of the most potent known inhibitors of Cdc25B. nih.gov The proposed mechanism of action involves the oxidation of the catalytic cysteine residue within the active site of Cdc25B, thereby preventing it from activating its CDK targets and leading to cell cycle arrest. nih.gov This makes this compound an effective probe for studying the roles of Cdc25B in both normal cell cycle progression and in disease states like cancer, where Cdc25B is often overexpressed. scienggj.orgnih.gov
Beyond Cdc25B, this compound has been utilized to explore other signaling pathways. It demonstrates inhibitory activity against Mitogen-Activated Protein Kinase (MAPK) phosphatases (MKPs), including MKP-1 and MKP-3. nih.govresearchgate.net MKPs are dual-specificity phosphatases that negatively regulate the MAPK signaling cascades, which are involved in cellular processes such as proliferation, differentiation, and apoptosis. researchgate.netannualreviews.org By inhibiting MKPs, this compound can be used to study the downstream effects of sustained MAPK activation. researchgate.net
Furthermore, this compound has been identified as an inhibitor of DNA topoisomerase II (topo II). scienggj.orgmdpi.com Unlike some other topo II inhibitors, it acts as a non-intercalating poison, meaning it stabilizes the enzyme-DNA cleavable complex without inserting itself into the DNA. mdpi.com This specific mechanism allows researchers to dissect the distinct consequences of poisoning topo II versus inhibiting its catalytic activity through other means. The compound's ability to inhibit topo II activity has been observed in DNA decatenation and relaxation assays. mdpi.com
The compound also shows inhibitory effects on Indoleamine 2,3-dioxygenase (IDO), a heme-containing enzyme involved in tryptophan metabolism and immune regulation. dovepress.com Its potent inhibition of IDO suggests its utility as a chemical probe to investigate the immunological consequences of the kynurenine (B1673888) pathway. dovepress.comdovepress.com
Potential as a Lead Compound for Preclinical Drug Discovery Research
A lead compound is a chemical entity with pharmacological or biological activity that serves as a starting point for the development of new drugs through chemical modifications. wikipedia.orglibretexts.org this compound exhibits several characteristics that position it as a promising lead compound for preclinical drug discovery, particularly in the field of oncology. scienggj.orgnih.gov
Its potent cytotoxic activity against various cancer cell lines, including human ovarian cancer (A2780) and human colon tumor cells (HCT 116), underscores its potential as an anticancer agent. scienggj.orgnih.gov The compound induces apoptosis, a programmed form of cell death that is a desirable outcome in cancer therapy as it minimizes inflammation. scienggj.orgiaea.org Morphological changes associated with apoptosis, such as cell shrinkage and chromatin condensation, have been observed in cancer cells treated with this compound. scienggj.org
The multi-target nature of this compound contributes to its appeal as a lead compound. Its ability to inhibit several key proteins involved in cancer progression, such as Cdc25B, topo II, and MKPs, suggests that it could be effective against tumors that have developed resistance to single-target agents. scienggj.orgnih.govresearchgate.netmdpi.com The inhibition of Cdc25B is particularly relevant as this enzyme is overexpressed in many human cancers and is associated with a poor prognosis. nih.gov Similarly, targeting topo II is a well-established strategy in cancer chemotherapy. mdpi.com
Preclinical studies have explored the synergistic effects of this compound with other compounds. For instance, in vitro studies have shown that it acts synergistically with heptyl prodigiosin (B1679158) to induce cytotoxicity in MCF-7 breast cancer cells. scienggj.org This suggests that this compound could be developed as part of a combination therapy, potentially allowing for lower doses of individual drugs and reducing side effects. scienggj.org
The anti-inflammatory properties of this compound also contribute to its potential as a lead compound. It has been shown to attenuate the production of nitric oxide (NO) in lipopolysaccharide-stimulated macrophage cells, indicating its ability to modulate inflammatory responses. mdpi.comresearchgate.net Chronic inflammation is a known driver of many diseases, including cancer, which broadens the potential therapeutic applications of this compound derivatives.
| Target/Cell Line | Activity | Reported Value | Reference |
|---|---|---|---|
| Cdc25B | Inhibition | IC50: 80 nM | nih.gov |
| MKP-1 | Inhibition | IC50: 1.10 µM | researchgate.net |
| MKP-3 | Inhibition | IC50: 1.53 µM | researchgate.net |
| DNA Topoisomerase II | Inhibition (DNA decatenation) | IC90: < 11 µM | mdpi.com |
| A2780 (Human Ovarian Cancer) | Antiproliferative Activity | IC50: Value not specified in abstract | scienggj.orgnih.gov |
| HCT 116 (Human Colon Tumor) | Cytotoxicity | Significant | scienggj.org |
| MCF-7 (Breast Cancer) | Cytotoxicity | IC50: 0.668 µM | scienggj.org |
Development of Modified Analogs for Enhanced Research Utility
To improve upon the natural product's properties and to better understand its structure-activity relationships (SAR), researchers have synthesized and evaluated a number of modified analogs of this compound. nih.govresearchgate.net The development of these analogs aims to enhance potency, selectivity, and pharmacokinetic properties, thereby increasing their utility as research tools and potential as drug candidates. hama-univ.edu.sy
One approach has been the simplification of the this compound structure. For example, analogs with a simplified "west hemisphere" of the molecule were synthesized to assess the importance of the fused tricyclic benzofuranone moiety for its biological activity. nih.gov One such simplified analog, compound 9, showed a significant decrease in inhibitory activity against Cdc25B compared to the parent compound, highlighting the crucial role of the complex ring system in binding effectively to the enzyme's active site. nih.gov
Conversely, other modifications have focused on the "east hemisphere," specifically the naphthoquinone core and adjacent heterocyclic rings. nih.gov Studies on a series of 1,4-naphthoquinone (B94277) derivatives revealed that the heterocyclic ring plays a role in the compound's inhibitory activity, as its removal or replacement with a simple aromatic ring led to a decrease in potency against Cdc25B. nih.gov
The synthesis of various analogs has allowed for a more detailed exploration of the SAR for different biological targets. For instance, while some analogs showed potent inhibition of Cdc25B, others were found to have activity against MKP-1 and MKP-3. nih.gov This differential activity provides a set of tools to selectively probe these different phosphatases. Some monosubstituted xestoquinone (B1683339) analogs, which share a core structure with this compound, have been investigated for their anti-inflammatory activity, demonstrating that modifications to the quinone moiety can modulate cytotoxicity and widen the therapeutic window. mdpi.com
The development of these analogs is not limited to improving inhibitory activity. The synthesis of biotinylated versions of related quinones, for example, can create valuable probes for identifying binding partners and elucidating the precise molecular mechanisms of action. mdpi.com
| Compound | Modification | Target | Activity (IC50) | Reference |
|---|---|---|---|---|
| This compound (Lead) | - | Cdc25B | 0.08 µM | nih.gov |
| Analog 9 | Simplified west hemisphere (deletion of two rings) | Cdc25B | 2.3 µM | nih.gov |
| Compound 20 | ortho-quinone | MKP-1 | 0.82 µM | nih.govresearchgate.net |
| Compound 20 | ortho-quinone | MKP-3 | 1.35 µM | nih.govresearchgate.net |
Future Research Directions and Open Questions
Exploration of Additional Molecular Targets and Pathways
While Adociaquinone B is known to inhibit enzymes like DNA topoisomerase II, cell division cycle 25B (Cdc25B) phosphatase, and indoleamine 2,3-dioxygenase (IDO), its full spectrum of molecular interactions within the cell remains largely uncharted. mdpi.comnih.govdovepress.com It is a potent inhibitor of Cdc25B, which plays a crucial role in regulating cell cycle transitions, particularly the G2/M phase. nih.govnih.govmdpi.com Furthermore, reports have indicated its inhibitory effects on cyclin-dependent kinase 9 (CDK9)/cyclin T1, suggesting a broader impact on transcriptional regulation. mdpi.com
Future research should prioritize the identification of additional molecular targets. Given its quinone structure, it may interact with other enzymes susceptible to redox modulation. Unbiased screening approaches, such as chemical proteomics using affinity-based probes derived from this compound, could reveal novel binding partners. Investigating its effect on pathways downstream of its known targets is also crucial. For instance, inhibition of Cdc25 and CDKs can lead to cell cycle arrest and apoptosis; these downstream effects need to be meticulously mapped. scienggj.org Similarly, as an IDO inhibitor, its influence on the kynurenine (B1673888) pathway and its subsequent impact on immune surveillance in cancer models warrants deeper investigation. core.ac.uknih.gov
Deeper Elucidation of Detailed Mechanisms of Action
A fundamental understanding of how this compound interacts with its targets at a molecular level is essential for rational drug design. Current knowledge suggests distinct mechanisms for its different targets.
DNA Topoisomerase II: this compound acts as a non-intercalating topoisomerase II poison. mdpi.comnih.gov Unlike intercalating agents, it does not insert itself into the DNA but stabilizes the covalent enzyme-DNA cleavage complex, leading to permanent DNA strand breaks. nih.gov Future studies should employ biophysical techniques like X-ray crystallography or cryo-electron microscopy to visualize the ternary complex of this compound, topoisomerase II, and DNA. This would clarify the specific amino acid residues involved in the interaction and explain its ability to trap the cleavage complex.
Cdc25B Phosphatase: The proposed mechanism of action against Cdc25B involves the oxidation of the essential catalytic cysteine residue within the enzyme's active site. nih.gov This hypothesis is based on the redox-active nature of the quinone moiety. Further mechanistic studies are required to confirm this. Investigating the reaction kinetics, identifying oxidation products, and using site-directed mutagenesis to alter the active site cysteine would provide direct evidence for this proposed oxidative mechanism.
Indoleamine 2,3-dioxygenase (IDO): this compound is one of the most potent natural inhibitors of IDO discovered, with an inhibitory constant (Ki) in the nanomolar range. dovepress.comnih.gov However, the precise binding mode and the mechanism of inhibition (e.g., competitive, non-competitive) are not fully understood. dovepress.com Kinetic studies and computational docking, validated by structural biology, are needed to elucidate how it interacts with the heme-containing active site of IDO.
Investigation of Stereoisomer-Specific Biological Activities
The this compound molecule contains multiple chiral centers, meaning it can exist in different stereoisomeric forms. The biological activity of chiral molecules is often highly dependent on their absolute stereochemistry, with one isomer frequently being significantly more active than others. uodiyala.edu.iq To date, research has largely focused on the natural product as a single entity, without extensive exploration of its individual stereoisomers.
A critical future direction is the stereoselective synthesis of all possible stereoisomers of this compound. Each isolated isomer should then be subjected to rigorous biological evaluation against its known targets (Topoisomerase II, Cdc25B, IDO). This would determine if the observed biological activity is attributable to a single isomer or if multiple isomers contribute. Such studies could lead to the identification of a specific stereoisomer with enhanced potency and selectivity, making it a more desirable candidate for further development.
Expansion of Synthetic Strategies for Novel Analog Libraries
The limited availability of this compound from its natural source necessitates the development of efficient and scalable total synthesis routes. While some simplified analogs have been created, they have shown significantly reduced activity compared to the natural product, highlighting the importance of the complex pentacyclic core for high-potency inhibition of targets like Cdc25B. nih.govmdpi.com
Future synthetic efforts should focus on two main goals:
Optimization of Total Synthesis: Developing a flexible and efficient synthetic pathway would not only provide a reliable supply of this compound for further studies but also facilitate the creation of diverse analogs.
Generation of Analog Libraries: A robust synthetic route would enable systematic modifications to different regions of the this compound scaffold. Structure-activity relationship (SAR) studies based on these novel analog libraries could identify which structural features are essential for activity and which can be modified to improve properties like solubility, metabolic stability, and target selectivity. For example, modifying the quinone moiety, the thiazine (B8601807) ring, or the fused benzofuranone system could lead to analogs with improved pharmacological profiles. nih.gov
Advanced Computational Modeling for Predictive Research
Computational chemistry and molecular modeling offer powerful tools to accelerate the study of this compound. While docking studies have been applied to related quinones like xestoquinone (B1683339), a more in-depth computational investigation of this compound is warranted. mdpi.com
Future research should leverage a suite of computational techniques:
Molecular Dynamics (MD) Simulations: To study the dynamic behavior of this compound within the active sites of its target enzymes, providing insights into binding stability and key interactions.
Quantitative Structure-Activity Relationship (QSAR): To build predictive models that correlate the structural features of this compound analogs with their biological activities. uba.ar These models can guide the design of new compounds with enhanced potency.
Pharmacophore Modeling: To identify the essential three-dimensional arrangement of chemical features required for biological activity, which can be used to screen virtual libraries for new potential inhibitors.
Integrating these computational approaches with experimental synthesis and biological testing will create a synergistic research cycle, enabling more rapid and rational design of next-generation this compound-based therapeutic agents.
Interdisciplinary Research Opportunities in Chemical Biology
This compound serves as an excellent chemical tool for exploring complex biological processes, creating numerous opportunities for interdisciplinary research at the interface of chemistry and biology. aablocks.com
One major avenue is the development of chemical probes. By synthesizing derivatives of this compound functionalized with reporter tags (e.g., fluorescent dyes, biotin, or clickable handles), researchers can:
Visualize Cellular Localization: Track the compound's distribution within cells and organelles.
Identify New Targets: Perform affinity chromatography and pull-down experiments followed by mass spectrometry to identify the complete set of proteins that interact with this compound in a cellular context.
Study Drug Combinations: As a potent inhibitor of multiple cancer-related pathways, this compound is an ideal candidate for studies on combination therapy. researchgate.net Investigating its synergistic effects with other established anticancer drugs could reveal novel therapeutic strategies to overcome drug resistance or enhance efficacy. scienggj.org
Such chemical biology approaches will not only deepen our understanding of this compound's function but also help to uncover new fundamental insights into the cellular pathways it modulates.
Q & A
Q. What are the known bioactivities of Adociaquinone B against Cdc25B and related phosphatases?
this compound exhibits potent inhibition of Cdc25B, a dual-specificity phosphatase involved in cell cycle regulation, with IC₅₀ values of 0.11 μM for the catalytic domain and 0.08 μM for the full-length enzyme . Its activity is attributed to oxidation of the catalytic cysteine (Cys473) in Cdc25B, a mechanism observed in quinone-based inhibitors. The compound also shows moderate selectivity over MKP-1 and MKP-3, making it a candidate for targeted cancer therapeutics .
Q. What synthetic strategies are commonly employed to prepare this compound analogs?
Synthesis typically involves nucleophilic addition reactions between naphthoquinones and heterocyclic amines under controlled conditions (e.g., acetonitrile/ethanol at 40–45°C). Key steps include reverse-Mannich reactions, oxidation using air or H₂O₂, and purification via silica gel chromatography or TLC. For example, analogs 16 and 17 were synthesized by reacting 1,4-naphthoquinone derivatives with ethanolamine, followed by structural validation via NMR and MS .
Q. What structural features of this compound are critical for its bioactivity?
The tricyclic benzofuran "western hemisphere" and naphthoquinone "eastern hemisphere" are essential. Simplified analogs lacking the tricyclic system (e.g., compound 9) showed reduced activity (IC₅₀ >10 μM), suggesting this moiety aids in orienting the quinone for catalytic cysteine oxidation. The naphthoquinone core itself is indispensable, as its removal abolishes activity .
Advanced Research Questions
Q. How can researchers reconcile contradictions between biochemical inhibition (IC₅₀) and cellular anti-proliferative activity in this compound analogs?
Compounds 16 and 17 exhibit similar Cdc25B inhibition (IC₅₀ ~2–3 μM) but differ 20-fold in anti-proliferative activity (A2780 cells). This discrepancy suggests non-enzymatic mechanisms, such as redox cycling, off-target kinase inhibition, or differential cellular uptake. Methodologically, pairing enzymatic assays with cellular ROS quantification and permeability assays (e.g., PAMPA) can clarify these disparities .
Q. What experimental approaches validate the oxidative mechanism of this compound against Cdc25B?
(i) Thiol-trapping assays using DTNB or NEM to detect cysteine oxidation. (ii) Enzymatic rescue experiments with reducing agents (e.g., DTT) to reverse inhibition. (iii) Mass spectrometry to identify oxidized cysteine residues in Cdc25B after treatment. These methods confirmed that this compound oxidizes Cys473, disrupting phosphatase activity .
Q. How do structural modifications of this compound analogs influence selectivity across phosphatases (e.g., Cdc25B vs. MKP-1)?
Substituting the sulfur atom in the benzothiazole ring with nitrogen (compound 18) or altering the quinone’s substituents (e.g., compound 19) reduces Cdc25B inhibition and erases selectivity. Computational docking and free-energy perturbation simulations can predict binding poses and selectivity by comparing interactions with catalytic pockets of Cdc25B vs. MKP-1 .
Q. What methodologies are recommended for analyzing structure-activity relationships (SAR) in this compound derivatives?
(i) Systematic truncation : Synthesize analogs with incremental structural deletions (e.g., removing the tricyclic system). (ii) Isosteric replacement : Swap functional groups (e.g., -SH to -NH₂) to assess electronic effects. (iii) 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate molecular fields with bioactivity. These approaches identified the naphthoquinone core and tricyclic system as non-negotiable for potency .
Data-Driven Research Design
Q. How should researchers design experiments to address conflicting data on compound 19’s bioactivity?
Despite showing no fluorescence-based anti-proliferative activity, compound 19 inhibited A2780 cell growth in microscopy assays. To resolve this: (i) Cross-validate assays : Use orthogonal methods (e.g., MTT, ATP luminescence). (ii) Assess interference : Test compound autofluorescence in the presence of assay reagents. (iii) Mechanistic profiling : Perform transcriptomics to identify off-target pathways .
Q. What statistical methods are suitable for analyzing dose-response data in this compound studies?
(i) Nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. (ii) ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. (iii) Principal Component Analysis (PCA) to cluster analogs by bioactivity and structural features .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
